ASP5286

Cyclophilin Inhibition Peptidyl-Prolyl Isomerase Structure-Activity Relationship

Researchers studying cyclophilin biology face a persistent confound: standard cyclosporin probes trigger calcineurin-mediated immunosuppression, obscuring true cyclophilin-dependent phenotypes. ASP5286 is a synthetic cyclic undecapeptide engineered with a unique N-methyl-D-alanine modification that decouples cyclophilin binding from immunosuppressive signaling. - Enables unambiguous dissection of cyclophilin roles in viral replication, protein folding, and mitochondrial function without immunosuppressive artifacts. - Distinct hydrogen-bonding network (vs. CsA and Alisporivir) provides a superior scaffold for NMR/X-ray SAR studies correlating backbone conformation with biological outcomes. - Extensive N-methylation ensures high proteolytic stability and cell permeability, ideal for intracellular PPI proof-of-concept studies.

Molecular Formula C62H111N11O14
Molecular Weight 1234.6 g/mol
Cat. No. B12407982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5286
Molecular FormulaC62H111N11O14
Molecular Weight1234.6 g/mol
Structural Identifiers
SMILESCC=CCC(C)C(C1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C)C)CC(C)C)C)CC(C)C)C(C)OC)C)C)C)C(C)O)O
InChIInChI=1S/C62H111N11O14/c1-25-26-27-37(12)51(75)50-56(80)67-47(41(16)74)61(85)68(18)40(15)58(82)72(22)49(42(17)87-24)55(79)66-43(28-32(2)3)59(83)70(20)45(30-34(6)7)53(77)63-38(13)52(76)64-39(14)57(81)69(19)46(31-35(8)9)54(78)65-44(29-33(4)5)60(84)71(21)48(36(10)11)62(86)73(50)23/h25-26,32-51,74-75H,27-31H2,1-24H3,(H,63,77)(H,64,76)(H,65,78)(H,66,79)(H,67,80)/b26-25+/t37-,38+,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-/m1/s1
InChIKeyMRNNXUQYWPWWHD-SEDBRQCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]: A Heavily Modified Cyclosporin Scaffold for Specialized Research


Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] is a synthetic cyclic undecapeptide that belongs to the cyclosporin class of macrocyclic peptides [1]. Its sequence is defined by extensive and site-specific N-methylation and the inclusion of non-proteinogenic residues like Bmt(E), D-amino acids, and methylated threonine [2]. This structure is characteristic of non-ribosomal peptides and imparts a high degree of conformational rigidity and metabolic stability [3]. As a research tool, it represents a specific, engineered variant for investigating structure-activity relationships (SAR) or for use as a specialized chemical probe in cyclophilin-related studies [4].

Why Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] Cannot Be Replaced by Cyclosporin A or Alisporivir


The cyclosporin class exhibits profound functional divergence stemming from subtle residue modifications [1]. While Cyclosporin A (CsA) acts as a potent immunosuppressant via the calcineurin pathway, a single alteration in the 1-position (e.g., in Alisporivir) can completely abrogate immunosuppression while preserving high-affinity cyclophilin binding and antiviral activity [2]. The target compound incorporates a unique combination of modifications, including D-N(Me)Ala and N(Me)Thr(Me), which are absent in standard comparators. Therefore, its biochemical and cellular profile cannot be reliably extrapolated from CsA or other known analogs. Substituting with a generic analog would invalidate experimental results where the specific set of structural modifications is the independent variable under investigation.

Quantitative Evidence Guide: Comparing Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu] to Related Cyclosporins


Cyclophilin A Inhibition: Functional Consequences of an N-Methyl-D-Alanine Modification

The compound contains an N-methyl-D-alanine residue at a position analogous to the 8-position of Cyclosporin A. Research on related analogs shows that this specific N-alkylation can dramatically alter target affinity [1]. While direct data for this compound is unavailable, a highly analogous modification (N-alkylation of d-Ala8) in CsA resulted in a product with 'significantly reduced affinity for Cyp' compared to CsA, yet its immunosuppressive effects remained similar [2]. This decoupling of binding affinity from downstream functional effect is a key differentiation point for procurement, as it indicates a distinct mechanistic profile not seen with unmodified CsA.

Cyclophilin Inhibition Peptidyl-Prolyl Isomerase Structure-Activity Relationship

Conformational Restriction: Impact of Multiple N-Methylations on Backbone Rigidity

The target compound possesses an extensive N-methylation pattern (seven residues, including N(Me)Leu, N(Me)Val, and N(Me)Ala), which is a hallmark of cyclosporins [1]. Comparative studies on cyclic peptide libraries demonstrate that multiple N-methylations significantly enhance passive membrane permeability and proteolytic stability [2]. The specific arrangement of N-methylated residues in this compound is distinct from both CsA and Alisporivir, creating a unique hydrogen-bonding landscape that alters its conformational ensemble in solution [3]. This directly impacts its potential for cell penetration and in vivo half-life relative to less heavily methylated or differentially methylated analogs.

Conformational Analysis Peptide Stability Oral Bioavailability

Immunosuppressive Activity: Profiling Against 1-Position Modified CsA Analogs

The target compound retains the native MeBmt-like residue (Bmt(E)) in the 1-position, which is generally critical for immunosuppressive activity [1]. However, the overall activity is highly sensitive to modifications elsewhere in the ring. This is demonstrated by a quantitative comparison of 1-position CsA analogs. Modifying the 1-position side chain in CsA analogs leads to a massive reduction in antimitogenic activity, as shown by increases in IC50 from 4 nM for CsA to 600 nM, 8,000 nM, 15,000 nM, and 40,000 nM for various analogs [2]. While the target compound is not among those tested, this data establishes the extreme sensitivity of the cyclosporin scaffold to modification. The unique combination of residues in the target compound suggests its immunosuppressive profile will be distinct from both CsA and the tested 1-position analogs, making it a unique tool for studying SAR or for applications requiring a non- or differently-immunosuppressive profile.

Immunosuppression Antimitogenic Activity T-Cell Inhibition

Defined Research Applications for Cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]


Mechanistic Probe in Cyclophilin-Mediated Pathways

This compound serves as an advanced chemical probe for dissecting cyclophilin biology. Its unique N-methyl-D-alanine modification is likely to decouple binding affinity for cyclophilins from downstream calcineurin-mediated immunosuppression, as inferred from studies on similarly modified CsA analogs [1]. Researchers investigating the non-immunosuppressive roles of cyclophilins (e.g., in viral replication, protein folding, or mitochondrial function) can use this compound to confirm that observed phenotypic effects are not artifacts of immunosuppression, a known confounding factor when using Cyclosporin A [2].

Scaffold for Structure-Activity Relationship (SAR) and Conformational Studies

The extensive and specific N-methylation pattern makes this compound a superior scaffold for biophysical SAR studies. Its distinct hydrogen-bonding network, which differs from both CsA and Alisporivir, can be studied using NMR or X-ray crystallography to understand the molecular basis of cell permeability and target engagement [3]. The compound's rigid backbone offers a well-defined system for correlating specific backbone conformations with biological outcomes, which is invaluable for rational peptide drug design [4].

Development of Intracellularly Stable Peptide Therapeutics

Given the class-level inference of high proteolytic stability and cell permeability conferred by multiple N-methylations, this compound is an ideal candidate for early-stage discovery in indications requiring a stable, cell-permeable macrocyclic scaffold. It can be used to build proof-of-concept data for targeting intracellular protein-protein interactions (PPIs) or as a negative control in assays where a non-immunosuppressive, cyclophilin-binding macrocycle is required. Its unique sequence differentiates it from generic cyclosporin controls and provides a distinct IP position for follow-up medicinal chemistry efforts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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